5-(4-Methylpyridin-2-yl)pentan-2-one
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Overview
Description
5-(4-Methylpyridin-2-yl)pentan-2-one is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a derivative of pyridine, characterized by a methyl group at the 4-position of the pyridine ring and a pentan-2-one chain attached to the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpyridin-2-yl)pentan-2-one typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 4-methyl-2-pyridinecarboxaldehyde reacts with a Grignard reagent derived from pentan-2-one . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpyridin-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methylpyridin-2-yl)pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylpyridin-2-yl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, oxime: Similar in structure but with an oxime group instead of a ketone.
Butanone oxime: A smaller molecule with an oxime group.
Acetone oxime: Another smaller molecule with an oxime group.
Uniqueness
5-(4-Methylpyridin-2-yl)pentan-2-one is unique due to the presence of both a pyridine ring and a pentan-2-one chain, which imparts specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields.
Biological Activity
5-(4-Methylpyridin-2-yl)pentan-2-one, also known by its CAS number 146431-61-0, is an organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to compile and analyze the existing research on the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential applications in medicine.
Chemical Structure and Properties
This compound features a pentanone backbone with a 4-methylpyridine substituent. Its structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 189.25 g/mol |
CAS Number | 146431-61-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound could have comparable effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies evaluating the cytotoxic effects of this compound against various cancer cell lines have shown promising results. For example, compounds with similar structural motifs have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies.
Case Studies and Research Findings
- Antiproliferative Activity : A study assessed the antiproliferative effects of pyridine derivatives on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
- Inhibition Studies : Another investigation focused on the inhibition of bacterial enzymes by pyridine derivatives. The findings revealed that some compounds significantly inhibited DNA gyrase activity, which is vital for bacterial DNA replication, indicating a possible mechanism for their antibacterial properties .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound to various biological targets. Docking simulations suggested favorable interactions with proteins involved in cancer progression, supporting its potential as an anticancer agent .
Properties
CAS No. |
146431-61-0 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pentan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9-6-7-12-11(8-9)5-3-4-10(2)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
DSPXMTVWMMICFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCC(=O)C |
Origin of Product |
United States |
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